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Compound of Interest

Compound Name: 1H-benzimidazol-1-ylacetonitrile

Cat. No.: B1335498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1H-benzimidazol-1-ylacetonitrile is a derivative of benzimidazole, a heterocyclic aromatic

organic compound consisting of a fusion of benzene and imidazole. The benzimidazole scaffold

is a privileged structure in medicinal chemistry, forming the core of numerous

pharmacologically active agents.[1][2] Its structural similarity to purine nucleoside bases allows

for interaction with various biopolymers, leading to a wide spectrum of biological activities,

including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][3] This guide

provides a technical overview of the known physicochemical properties, a detailed

experimental protocol for the synthesis and characterization of 1H-benzimidazol-1-
ylacetonitrile, and a summary of its potential biological activities based on the broader class of

benzimidazole derivatives.

Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its

absorption, distribution, metabolism, and excretion (ADME) profile. The data for 1H-
benzimidazol-1-ylacetonitrile is summarized below.
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Property Value Source

IUPAC Name
2-(1H-Benzimidazol-1-

yl)acetonitrile
N/A

CAS Number 4414-74-8 [4]

Molecular Formula C₉H₇N₃ [4]

Molecular Weight 157.17 g/mol N/A

Melting Point 136-137 °C N/A

Boiling Point 396.9±25.0 °C (Predicted) N/A

pKa
3.75±0.10 (Predicted, Most

Basic)
N/A

LogP (XLogP3) 1.3 N/A

Solubility Data not available N/A

Topological Polar Surface Area

(TPSA)
41.6 Å² N/A

Hydrogen Bond Acceptor

Count
2 N/A

Rotatable Bond Count 1 N/A

Experimental Protocols
Synthesis: N-Alkylation of Benzimidazole
The synthesis of 1H-benzimidazol-1-ylacetonitrile is typically achieved via a nucleophilic

substitution reaction (SN2), specifically the N-alkylation of benzimidazole with

chloroacetonitrile. A base is used to deprotonate the imidazole nitrogen, enhancing its

nucleophilicity to attack the electrophilic carbon of chloroacetonitrile.

Reagents and Materials:

Benzimidazole
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Chloroacetonitrile

Potassium Carbonate (K₂CO₃), anhydrous

Acetonitrile (CH₃CN), anhydrous

Ethyl Acetate

Brine (saturated aqueous NaCl solution)

Magnesium Sulfate (MgSO₄), anhydrous

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

Reaction Setup: To a solution of benzimidazole (1.0 equivalent) in anhydrous acetonitrile in a

round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

Addition of Alkylating Agent: Stir the suspension at room temperature and add

chloroacetonitrile (1.1 equivalents) dropwise.

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzimidazole

starting material is consumed.

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove

the inorganic salts (potassium carbonate and potassium chloride).

Extraction: Evaporate the acetonitrile from the filtrate under reduced pressure. Dissolve the

resulting crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the

organic layer sequentially with water and then brine.

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Filter

off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Purification: Purify the crude 1H-benzimidazol-1-ylacetonitrile by recrystallization from a

suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel
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using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Characterization
The identity and purity of the synthesized 1H-benzimidazol-1-ylacetonitrile can be confirmed

using standard spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption

bands. The C≡N (nitrile) stretch typically appears around 2240-2260 cm⁻¹. Aromatic C-H

stretching is observed above 3000 cm⁻¹, while C=N and C=C stretching vibrations from the

benzimidazole ring are found in the 1450-1620 cm⁻¹ region.[5] The absence of a broad N-H

stretching band (typically around 3100-3500 cm⁻¹) from the parent benzimidazole indicates

successful N-alkylation.[5]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum provides

structural confirmation. The methylene protons (-CH₂CN) are expected to appear as a

singlet. The protons of the benzimidazole ring will show characteristic signals in the aromatic

region (typically δ 7.2-8.0 ppm).

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound. The electron ionization (EI) mass spectrum should show a molecular ion (M⁺)

peak corresponding to the molecular weight of 157.17.[6]

Visualizations: Workflows and Pathways
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Synthesis Workflow for 1H-benzimidazol-1-ylacetonitrile

Reactants
(Benzimidazole, Chloroacetonitrile,

K₂CO₃, Acetonitrile)

N-Alkylation Reaction
(Reflux, 4-6h)

Mix & Heat Filtration
(Remove Salts)

Cool Extraction & Washing
(Ethyl Acetate, Water, Brine)

Dissolve Drying & Concentration
(MgSO₄, Rotary Evaporation)

Separate
Purification

(Recrystallization or
Column Chromatography)

Crude Product Pure Product
(1H-benzimidazol-1-ylacetonitrile)

Characterize
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Workflow for In Vitro Cytotoxicity (MTT Assay)

Seed Cancer Cells
in 96-well plate

Incubate
(e.g., 24 hours)

Treat cells with various
concentrations of compound

Incubate
(e.g., 48-72 hours)

Add MTT Reagent

Incubate to allow
formazan crystal formation

Solubilize Formazan
(Add DMSO or other solvent)

Measure Absorbance
(Spectrophotometer)

Calculate Cell Viability
& IC₅₀ Value
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Potential Mechanism: Induction of Apoptosis by Benzimidazole Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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